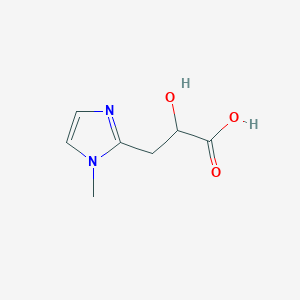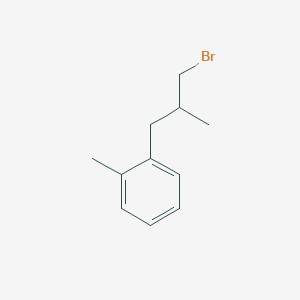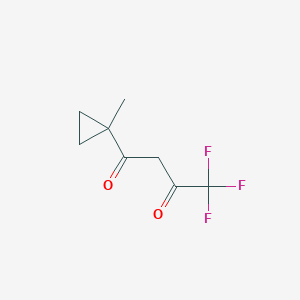![molecular formula C14H16F3NO4 B13178823 5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B13178823.png)
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to a pentanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 5-aminovaleric acid is protected using benzyl chloroformate to form N-Cbz-5-aminovaleric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Formation of the Final Product: The protected amino acid is then subjected to deprotection and further functionalization to yield the final product
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-5-aminovaleric acid
- 5-benzyloxycarbonylaminovaleric acid
- 5-(Carbobenzoxyamino)valeric Acid
Uniqueness
5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C14H16F3NO4 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c15-14(16,17)11(12(19)20)7-4-8-18-13(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20) |
InChI Key |
SXNHIGPXFOYWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178761.png)


![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
![1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13178786.png)




![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
